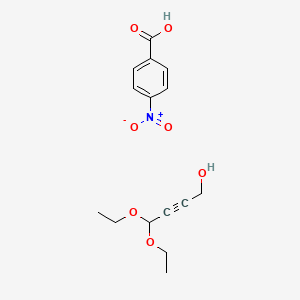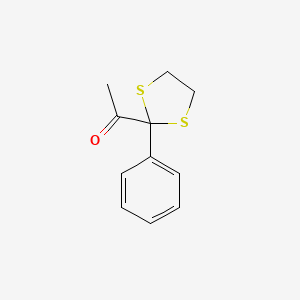
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene is a complex organic compound with the molecular formula C12H18 It is a derivative of biphenylene, characterized by the addition of hydrogen atoms, making it a decahydro derivative
Vorbereitungsmethoden
The synthesis of 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene typically involves hydrogenation of biphenylene under specific conditions. The process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve continuous flow reactors where biphenylene is subjected to hydrogenation in the presence of a catalyst. This method allows for efficient large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore the potential biological activities of the compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of hydrogen atoms and the overall structure of the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene can be compared with other hydrogenated derivatives of biphenylene, such as:
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-2,2’-biphenylene
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-3,3’-biphenylene
These compounds share similar structural features but differ in the position and number of hydrogen atoms. The unique arrangement of hydrogen atoms in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61468-41-5 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,2,3,4,4a,5,6,7,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C12H18/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h9-10H,1-8H2 |
InChI-Schlüssel |
BIBZPAUTASJEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
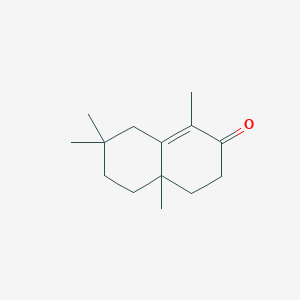
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
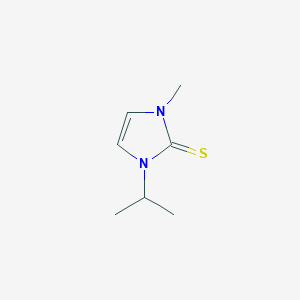
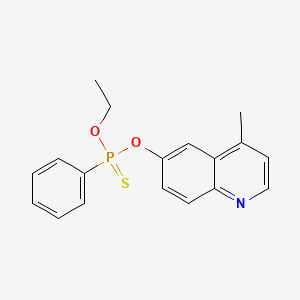

![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
